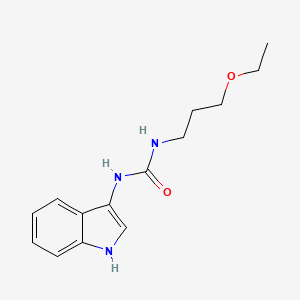

1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea is a synthetic compound that has been widely used in scientific research due to its unique properties. It is also known as EIPU, and its chemical formula is C14H19N3O2. This compound is a derivative of indole and urea, and it has been synthesized using various methods.

Applications De Recherche Scientifique

Molecular Structure and Biological Activity

Studies have investigated the crystal structure and biological activity of compounds structurally related to 1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea. For instance, research on N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide highlights the significance of the planar indole component in the molecule for potential biological activity, focusing on how specific structural features contribute to hydrogen bonding interactions (S. M. Saharin et al., 2008) source.

Antitumor Activities and Docking Study

A study on the synthesis, crystal structure, antitumor activities, and docking study of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea reveals its potential in antitumor activity, including a detailed analysis of its structure and interactions with CDK4 protein (Ch Hu et al., 2018) source.

Chromatographic Properties and Chiral Separations

Research on the chromatographic properties of urea derivatives has shown their effectiveness in enantiomer separations by high-performance liquid chromatography (HPLC), demonstrating the impact of the urea structure on chiral recognition (N. Ǒi et al., 1995) source.

Acetylcholinesterase Inhibition

A study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors showcases the potential of urea derivatives in enhancing inhibitory activities, emphasizing the importance of the urea group in medicinal chemistry (J. Vidaluc et al., 1995) source.

Serotonin Reuptake Inhibition

Investigations into unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities highlight the role of urea derivatives in the development of antidepressants, pointing to the versatility of the urea moiety in drug design (L. Matzen et al., 2000) source.

Hydrogen Bonding and Molecular Interaction

Research on the nature of urea-fluoride interaction and the synthesis of pyrimidine derivatives based on ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea explores the fundamental chemical properties of urea derivatives, contributing to our understanding of hydrogen bonding and molecular interactions (M. Boiocchi et al., 2004; M. V. Goryaeva et al., 2009) sources, source.

Propriétés

IUPAC Name |

1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-2-19-9-5-8-15-14(18)17-13-10-16-12-7-4-3-6-11(12)13/h3-4,6-7,10,16H,2,5,8-9H2,1H3,(H2,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFOVIDSQWMHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)NC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2672045.png)

![4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B2672053.png)

![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2672055.png)

![N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2672058.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2672059.png)

![7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2672062.png)

![4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2672065.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide](/img/structure/B2672066.png)